molecular formula C7H8N2O2 B1530714 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde CAS No. 1706433-45-5

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

Cat. No. B1530714
CAS RN: 1706433-45-5
M. Wt: 152.15 g/mol
InChI Key: UCVIPYQHTWRTBR-UHFFFAOYSA-N
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Description

The compound “6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is a type of organic compound . It is related to compounds that are inhibitors of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . These compounds are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Scientific Research Applications

PDE4B Inhibition for CNS Disorders

The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde has been identified as an inhibitor of PDE4B isozymes. This application is significant because PDE4B inhibitors have potential therapeutic uses in treating central nervous system (CNS) disorders due to their role in modulating cyclic AMP (cAMP) within the brain .

Metabolic Disease Treatment

Inhibitors of PDE4B, such as this compound, are also being explored for their potential in treating metabolic diseases. By influencing cAMP levels, they can affect various metabolic pathways, offering a new approach to managing conditions like diabetes and obesity .

Autoimmune Diseases Management

The modulation of cAMP by PDE4B inhibitors can impact immune cell function, which is crucial in autoimmune diseases. This compound could be used to develop treatments that regulate immune responses more precisely .

Anti-inflammatory Applications

PDE4B plays a role in inflammatory processes, and its inhibition by compounds like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde could lead to new anti-inflammatory medications for conditions such as arthritis and asthma .

Oncology Research

The compound’s ability to affect cAMP levels may have implications in cancer research. Altering signaling pathways with PDE4B inhibitors can potentially inhibit tumor growth and proliferation .

Neurodegenerative Disease Research

Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from this compound’s PDE4B inhibitory action, as cAMP signaling is involved in neuronal survival and function .

Mechanism of Action

The mechanism of action of related compounds involves inhibition of PDE4 isozymes, particularly the PDE4B isoform . This inhibition can have therapeutic effects in the treatment of CNS, metabolic, autoimmune, and inflammatory diseases or disorders .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIPYQHTWRTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde

CAS RN

1706433-45-5
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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